molecular formula C9H6N2O2 B7777013 3-Nitroquinoline CAS No. 12408-11-6

3-Nitroquinoline

Cat. No.: B7777013
CAS No.: 12408-11-6
M. Wt: 174.16 g/mol
InChI Key: ZXVRNZRQQRBDLX-UHFFFAOYSA-N
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Description

3-Nitroquinoline is an organic compound with the molecular formula C9H6N2O2. It is a derivative of quinoline, where a nitro group is substituted at the third position of the quinoline ring. This compound is known for its significant applications in various fields, including medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitroquinoline can be synthesized through several methods. One common approach involves the nitration of quinoline using nitric acid and sulfuric acid under controlled conditions. Another method includes the copper-catalyzed synthesis from nitro-olefins and anthranils via a [4+2] cycloaddition reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Nitroquinoline has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness of 3-Nitroquinoline: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit EGFR makes it particularly valuable in cancer research, distinguishing it from other nitroquinoline derivatives .

Biological Activity

3-Nitroquinoline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly in cancer treatment. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound and its derivatives, focusing on their anticancer properties.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the introduction of a nitro group at the 3-position of the quinoline core. Several methods have been developed for this purpose, including microwave-assisted synthesis and copper-catalyzed reactions. For instance, a study demonstrated effective synthesis routes yielding 81-93% of various 3-nitroquinolines from readily available nitroolefins and anthranils .

Anticancer Properties

  • Inhibition of EGFR : A significant area of research has focused on the inhibition of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. A series of novel this compound derivatives were synthesized and evaluated for their antiproliferative effects against human epidermoid carcinoma (A431) and breast cancer (MDA-MB-468) cell lines. These studies revealed that several compounds exhibited potent inhibitory activities with IC50 values in the micromolar to nanomolar range .
  • Structure-Activity Relationship (SAR) : The structure-activity relationship was investigated to understand how different modifications to the quinoline structure affect biological activity. The introduction of various substituents at different positions on the quinoline ring significantly influenced the anticancer potency of these compounds .
  • Case Studies :
    • In one study, a selection of 4-aryl (alkyl)amino-3-nitroquinolines showed excellent anticancer activity comparable to erlotinib, a known EGFR inhibitor. The compounds were tested on multiple cancer cell lines, including lung and colon cancers, demonstrating broad-spectrum efficacy .
    • Another investigation highlighted that certain this compound derivatives could induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle progression .

The biological activity of this compound can be attributed to several mechanisms:

  • EGFR Inhibition : Compounds targeting EGFR can block downstream signaling pathways essential for tumor growth and proliferation.
  • Induction of Apoptosis : Many derivatives have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Some studies suggest that these compounds may also exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress-related damage in cells .

Summary Table of Biological Activities

Activity Type Description Reference
AnticancerInhibition of EGFR; significant antiproliferative effects against cancer cells , ,
Apoptosis InductionActivation of apoptotic pathways through ROS generation ,
Antioxidant PropertiesPotential protective effects against oxidative stress ,

Properties

IUPAC Name

3-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVRNZRQQRBDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60879658
Record name 3-NITROQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12408-11-6, 17576-53-3
Record name Quinoline, nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012408116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017576533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-NITROQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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